molecular formula C21H31NO3 B126407 Nateglinide Ethyl Ester CAS No. 187728-85-4

Nateglinide Ethyl Ester

Cat. No. B126407
CAS RN: 187728-85-4
M. Wt: 345.5 g/mol
InChI Key: AVOHCDLQBWDQOF-CTWPCTMYSA-N
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Description

Nateglinide Ethyl Ester is a derivative of Nateglinide . Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

The synthesis of Nateglinide involves the reaction of D-phenyl alanine with a solution of thionyl chloride in a C1-4 alcohol, preferably methanol, to give the corresponding alkyl ester. This is then reacted with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent . The development of sustained release Nateglinide loaded ethyl cellulose microspheres was reported using an O/W solvent evaporation method .


Molecular Structure Analysis

The molecular formula of this compound is C21H31NO3 . The structure of Nateglinide involves an amino acid derivative that induces an early insulin response to meals decreasing postprandial blood glucose levels .


Chemical Reactions Analysis

Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Subheading Optimization of Nateglinide-Loaded Ethyl Cellulose Nanoparticles

Gopi and Kannan (2015) conducted a study focusing on the application of nanotechnology in drug delivery systems, specifically targeting the sustained release of drugs. They developed and optimized polymeric nanoparticles of Nateglinide using the solvent evaporation technique. The study utilized the Box-Behnken design to optimize the formulation and investigated properties like particle size, zeta potential, and entrapment efficiency. The optimized nanoparticles exhibited improved characteristic properties, indicating a promising delivery system for Nateglinide (Gopi & Kannan, 2015).

Insulinotropic Potential of Nateglinide Ethyl Ester

Subheading Insulinotropic Efficiency of Succinic Acid Esters and Nateglinide

A study by Laghmich et al. (2000) explored eighteen novel esters of succinic acid, including three mixed molecules formed of both succinic acid and nateglinide, for their insulinotropic efficiency. They found that mixed molecules formed of both a succinic acid ester and a meglitinide analog may efficiently stimulate proinsulin biosynthesis and/or insulin release, suggesting potential for further investigation (Laghmich et al., 2000).

Analytical Method Development

Subheading High-Performance Liquid Chromatography for Nateglinide Determination

Malli et al. (2007) developed a sensitive and selective high-performance liquid chromatographic method for determining Nateglinide in human plasma. This method, featuring pre-column derivatization using a coumarin-type fluorescent reagent, showed great potential for pharmacokinetic or bioequivalence studies involving Nateglinide (Malli et al., 2007).

Drug Formulation and Compatibility Studies

Subheading Formulation and Compatibility of Nateglinide in Immediate Release Tablets

Pani et al. (2011) assessed the compatibility of Nateglinide with selected excipients for developing immediate release tablets. Utilizing techniques like differential scanning calorimetric study, infra-red spectrophotometric study, and isothermal stress testing, they concluded that the excipients used were compatible with Nateglinide, leading to stable formulations over accelerated stability studies (Pani, Nath & Acharya, 2011).

Mechanism of Action

Target of Action

Nateglinide Ethyl Ester primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose by cells .

Mode of Action

This compound is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to ATP-sensitive potassium channels in the β cells of the pancreas . This binding action inhibits the channels, leading to the depolarization of the β cell membrane and facilitating the entry of calcium ions . The influx of calcium ions then stimulates the calcium-dependent exocytosis of insulin granules , leading to the release of insulin . Importantly, the activity of this compound is dependent on the presence of glucose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin secretion pathway . By stimulating the release of insulin, this compound helps to lower postprandial (after meal) blood glucose levels . This is particularly beneficial for individuals with non-insulin-dependent diabetes mellitus (NIDDM), as it aids in the regulation of blood glucose levels .

Pharmacokinetics

This compound is rapidly and completely absorbed in the small intestine . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The drug is excreted predominantly in urine (83%) and feces (10%) . The major metabolites of this compound possess less activity than the parent compound . The estimated bioavailability of this compound is 72% .

Result of Action

The primary result of this compound’s action is a decrease in postprandial and fasting blood glucose levels . This is achieved through the stimulation of insulin release, which promotes the uptake of glucose by cells and thus lowers blood glucose levels . In addition to this, this compound has been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal . This is because the action of this compound is dependent on the presence of glucose . Additionally, the drug’s absorption and metabolism can be affected by factors such as the individual’s liver function and the presence of other medications .

Safety and Hazards

While specific safety and hazard information for Nateglinide Ethyl Ester was not found, it’s important to note that handling any chemical compound should be done with appropriate safety measures. Always refer to the safety data sheet (SDS) of the specific compound for detailed information .

properties

IUPAC Name

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOHCDLQBWDQOF-CTWPCTMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648386
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187728-85-4
Record name Ethyl nateglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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